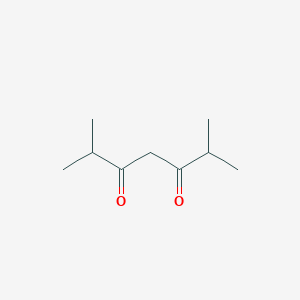
2,6-Dimethyl-3,5-heptanedione
説明
2,6-Dimethyl-3,5-heptanedione is a multifaceted organic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a chiral auxiliary, a building block for complex organic syntheses, and a subject for studying reaction mechanisms and kinetics 10.
Synthesis Analysis
The synthesis of optically pure 2,6-dimethyl-3,5-heptanedione derivatives has been achieved through enantiodifferentiating hydrogenation using a tartaric acid–NaBr–modified Raney nickel catalyst, followed by preferential recrystallization . Additionally, the compound has been involved in the synthesis of energetic organic peroxides and has been used to study the regioselectivity of Diels-Alder reactions controlled by remote substituents .
Molecular Structure Analysis
The molecular structure and intramolecular hydrogen bonding (IHB) of 2,6-dimethyl-3,5-heptanedione have been thoroughly investigated using spectroscopic methods and density functional theory (DFT) calculations. The strength of the IHB has been compared with similar molecules, and the influence of methyl groups on the IHB strength has been elucidated .
Chemical Reactions Analysis
2,6-Dimethyl-3,5-heptanedione has been used to study gas-phase reactions with ozone, leading to the formation of ozonides and providing insights into the oxidative cleavage of carbon-carbon single bonds . The kinetics of proton transfer reactions involving this diketone with various amines have also been explored, revealing the effects of steric crowding and π-overlap on intrinsic rate constants10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethyl-3,5-heptanedione and its derivatives have been characterized in several studies. The compound's interaction with surfaces has been examined using scanning tunneling microscopy and DFT, revealing multiple chemisorbed species and providing insights into the adsorption energies and reaction pathways . The hydrogenation of 2,6-heptanedione on platinized carbon has been investigated, leading to the formation of various cyclic compounds . Additionally, the energetic properties of organic peroxides derived from 2,6-dimethyl-3,5-heptanedione have been assessed, including their sensitivities to impact, friction, and thermal behavior .
科学的研究の応用
Chiral Auxiliary in Synthesis : 2,6-Dimethyl-3,5-heptanedione has been used in the preparation of optically pure compounds, acting as a chiral auxiliary. This is significant in synthesizing enantiomerically pure molecules, essential in pharmaceuticals and agrochemicals (Sugimura et al., 1990).
Kinetics and Reactivity Studies : The compound has been studied for its kinetics of proton transfer with amines in mixed solvent systems. Understanding these kinetics is crucial for predicting the behavior of the compound in various chemical reactions (Bernasconi et al., 1991).
Synthesis of Heterocyclic Compounds : 2,6-Dimethyl-3,5-heptanedione has been utilized in the diastereoselective synthesis of dimethylpyrrolidines and dimethylpiperidines. These compounds have applications in medicinal chemistry and as intermediates in organic synthesis (Boga et al., 1994).
Materials Science and Luminescence : In materials science, novel erbium(III) complexes with 2,6-Dimethyl-3,5-heptanedione have been synthesized for potential applications in sol-gel and polymer-based waveguides and optical amplifiers. These complexes demonstrate efficient energy transfer and characteristic luminescence (Martín‐Ramos et al., 2013).
Catalysis and Functionalization of Molecules : The compound is also studied in the context of catalysis, like in palladium-catalyzed oxidative alkoxylation of α-alkenyl β-diketones to form functionalized furans, a reaction important in organic synthesis and pharmaceuticals (Han et al., 2004).
Spectroscopic and Computational Studies : In spectroscopy and computational chemistry, studies have been conducted on the molecular structure, hydrogen bond strength, and vibrational assignments of 2,6-Dimethyl-3,5-heptanedione, contributing to our understanding of its physical and chemical properties (Sayyar et al., 2021).
Molecular Electronics : It's been investigated as a molecular switch in molecular electronics. The electronic transport properties of the molecule have been studied, revealing its potential use in nano-electronic devices (Sayyar et al., 2020).
将来の方向性
特性
IUPAC Name |
2,6-dimethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGGECULKVTYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879615 | |
| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,5-heptanedione | |
CAS RN |
18362-64-6 | |
| Record name | 2,6-Dimethyl-3,5-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylheptane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



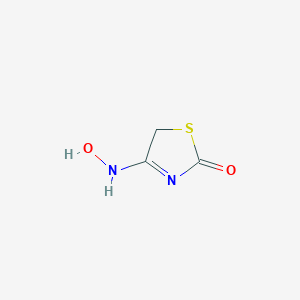
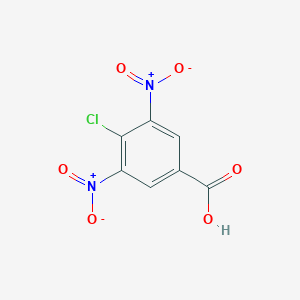


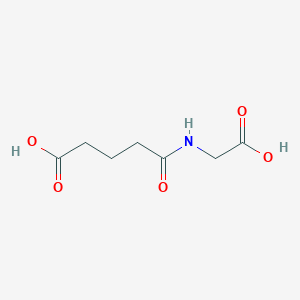

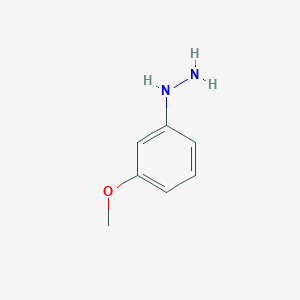
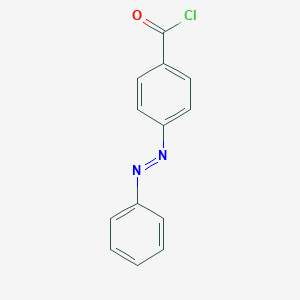
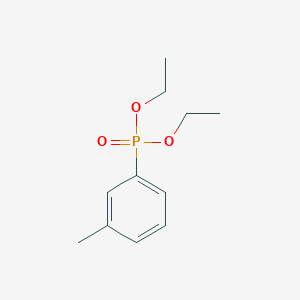
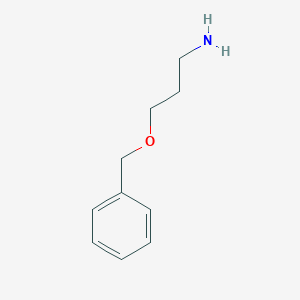
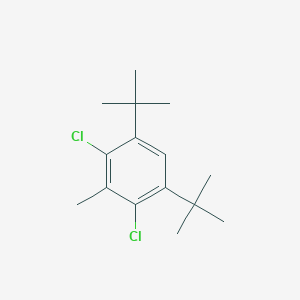
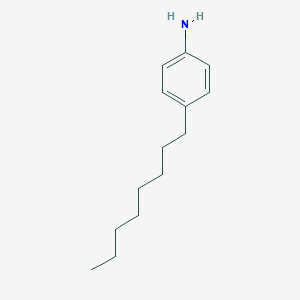
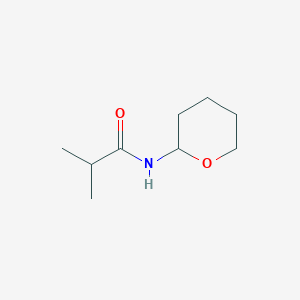
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)